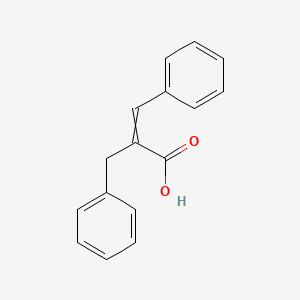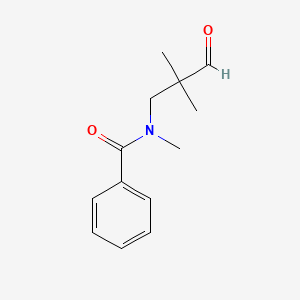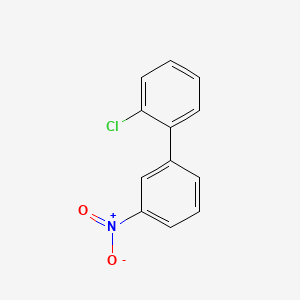
2-Chloro-3'-nitrobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3’-nitrobiphenyl is an organic compound belonging to the class of nitroaromatic compounds It consists of a biphenyl structure with a chlorine atom at the 2-position and a nitro group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’-nitrobiphenyl typically involves the Suzuki-Miyaura coupling reaction. This method uses o-chloronitrobenzene and p-chloro potassium benzyltrifluoroborate as starting materials. The reaction is catalyzed by a palladium catalyst and a phase transfer catalyst in an aqueous solution under heating conditions. The reaction is carried out under weak-base conditions, resulting in the formation of 2-Chloro-3’-nitrobiphenyl .
Industrial Production Methods: Industrial production of 2-Chloro-3’-nitrobiphenyl follows similar synthetic routes but on a larger scale. The process is optimized for high yield, minimal environmental impact, and good product quality. The use of readily available raw materials and simple operation procedures makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3’-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as triphenylphosphine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Triphenylphosphine in a suitable solvent under heating conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-Amino-3’-chlorobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3’-nitrobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3’-nitrobiphenyl involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to potential mutagenic and carcinogenic effects . The chlorine atom can also participate in substitution reactions, altering the compound’s reactivity and interactions .
Comparison with Similar Compounds
- 4’-Chloro-2-nitrobiphenyl
- 2-Nitrobiphenyl
- 3-Nitrobiphenyl
Comparison: 2-Chloro-3’-nitrobiphenyl is unique due to the specific positions of the chlorine and nitro groups on the biphenyl structureCompared to other nitrobiphenyl derivatives, 2-Chloro-3’-nitrobiphenyl exhibits distinct chemical and biological properties, making it valuable for specific research and industrial purposes .
Properties
CAS No. |
1019-61-0 |
|---|---|
Molecular Formula |
C12H8ClNO2 |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
1-chloro-2-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H8ClNO2/c13-12-7-2-1-6-11(12)9-4-3-5-10(8-9)14(15)16/h1-8H |
InChI Key |
QACKSPAVQOIZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)

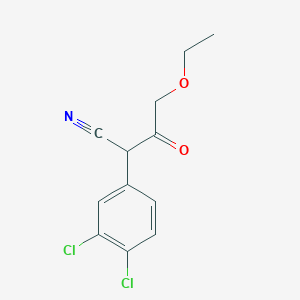

![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)

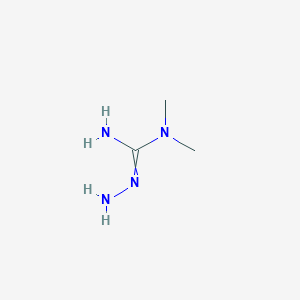


![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)
